2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Overview
Description
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a 4-fluorophenyl group at the 6-position
Mechanism of Action
While the specific mechanism of action for 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is not available, a similar compound, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (derivative 12), has been found to inhibit Aurora kinase A (AURKA) activity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves the condensation of 4-fluoroaniline with a suitable pyrimidine precursor. One common method involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and anti-viral activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-fluorophenyl)pyrimidine
- 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one
- 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one
Uniqueness
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAUUOFDWADEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394138 | |
Record name | 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98305-74-9 | |
Record name | 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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